1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
The compound 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone features a complex spirocyclic architecture with a bromine atom at position 9, a 4-hydroxyphenyl substituent at position 2, and an ethanone group linked to the piperidine ring.
Properties
IUPAC Name |
1-[9-bromo-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUAWXLDXGXNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21BrN3O3
- Molecular Weight : 490.8 g/mol
- CAS Number : 899983-68-7
The compound features a complex structure characterized by a spirocyclic framework that integrates various functional groups known for their biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of the compound can inhibit the proliferation of various cancer cell lines. For instance, certain benzoxazepine derivatives have shown cytotoxic effects against solid tumor cells, with varying efficacy depending on the specific cancer type .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine release. Studies have demonstrated its ability to influence the production of pro-inflammatory cytokines like IL-6 and TNF-α in response to cancer cell stimulation .
- Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : It may interact with various cellular receptors that regulate growth and inflammatory pathways.
Data Table of Biological Activities
| Activity Type | Assessed Effect | Reference(s) |
|---|---|---|
| Anticancer | Cytotoxicity against solid tumors | |
| Anti-inflammatory | Modulation of IL-6 and TNF-α release | |
| Antimicrobial | Activity against specific bacteria |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized benzoxazepine derivatives derived from the compound on HepG2 liver cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values suggesting potential for further development as anticancer agents .
- Inflammatory Response Modulation : Another study focused on the impact of the compound on inflammatory markers in vitro. The results demonstrated a dose-dependent decrease in pro-inflammatory cytokines following treatment with the compound in various cancer cell lines .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
- Polarity and Solubility: The 4-hydroxyphenyl group in the target compound increases polarity compared to methoxy () or phenyl () analogues, likely improving aqueous solubility but reducing membrane permeability .
- Steric and Conformational Effects: Bulky substituents (e.g., benzyloxy in ) may restrict rotational freedom, influencing binding to target proteins.
Q & A
Q. Table 1: Representative Bioactivity Data
| Substituent (R) | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 4-Cl | 12.5 | >50 |
| 4-OH | 25.0 | >50 |
| Adapted from antitubercular studies in . |
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- QSAR Modeling : Use artificial neural networks (ANNs) to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. demonstrates this for imidazolopiperazines, achieving R² > 0.85 for IC₅₀ predictions .
- Fragment-Based Design : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., 4-aminophenyl) and assess changes in binding affinity via molecular docking .
Advanced: How to resolve contradictions in spectral or purity data?
Methodological Answer:
- Multi-Technique Validation : Combine HPLC (≥95% purity), 2D NMR (e.g., HSQC, COSY), and elemental analysis when vendors (e.g., Sigma-Aldrich) omit analytical data .
- Batch Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., anhydrous DMF, 80°C) to isolate impurities like unreacted o-quinone methides .
Advanced: What computational strategies optimize its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME to predict logP (target: 2–3), BBB permeability, and CYP450 inhibition.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Advanced: How to design experiments for in vivo efficacy studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
